4-Methoxythiobenzamide

概述

描述

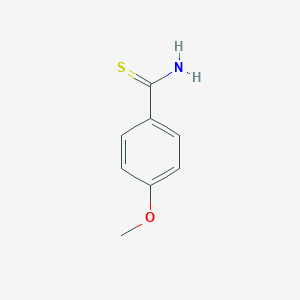

- Its chemical formula is C₈H₉NOS , and its molecular weight is 167.2 g/mol .

- The compound consists of a benzene ring with a methoxy group (–OCH₃) and a thioamide group (–CSNH₂) attached to it.

- Thiobenzamides, including 4-methoxythio benzamide, exhibit potent hepatotoxicity in vivo .

4-methoxythio Benzamide: (CAS Number: 2362-64-3) is a synthetic intermediate commonly used in pharmaceutical synthesis.

准备方法

合成路线: 4-甲氧基苯硫代酰胺的合成涉及多种方法,但一种常见的方法是 4-甲氧基苯胺与二硫化碳的反应。

反应条件: 反应通常在碱(如氢氧化钠)和有机溶剂(如二甲基甲酰胺,DMF)的存在下进行。

工业生产: 虽然工业上没有广泛生产,但研究人员经常为特定应用合成这种化合物。

化学反应分析

反应性: 4-甲氧基苯硫代酰胺可以发生各种反应,包括氧化、还原和取代。

常用试剂和条件:

主要产物: 具体产物取决于所用反应条件和试剂。

科学研究应用

Pharmaceutical Development

4-Methoxythiobenzamide serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural properties allow it to participate in reactions that yield biologically active compounds. For instance, it has been utilized in the design of novel drugs targeting specific diseases, including cancer and neurological disorders. The compound's ability to modify biological pathways makes it a valuable asset in medicinal chemistry.

Chemical Synthesis

In chemical synthesis, this compound is employed as an intermediate in the production of more complex molecules. Its reactivity can be harnessed to create derivatives that possess enhanced pharmacological properties. The compound's thiol group is particularly useful for creating thioether linkages, which are important in the development of various organic compounds.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Outcome |

|---|---|---|

| Nucleophilic Substitution | Reacts with alkyl halides to form thioether derivatives | Synthesis of novel thioethers |

| Acylation | Forms amides upon reaction with acid chlorides | Production of amide derivatives |

| Oxidation | Converts thiol groups to sulfoxides or sulfones | Modification of biological activity |

Biological Research

This compound has been investigated for its biological activities, including its role as an inhibitor in various enzymatic processes. Studies have shown that it can modulate enzyme activities, which is critical for understanding metabolic pathways and disease mechanisms.

Case Study: Enzyme Inhibition

In a recent study, this compound was tested for its inhibitory effects on a specific enzyme involved in cancer cell proliferation. The results indicated a significant reduction in enzyme activity, suggesting potential therapeutic applications in cancer treatment.

Environmental Applications

Beyond pharmaceuticals, this compound has applications in environmental science. Its derivatives have been explored for use in sensors that detect environmental pollutants due to their ability to form stable complexes with metal ions.

作用机制

- 4-甲氧基苯硫代酰胺发挥其作用的确切机制仍然是一个活跃的研究领域。

- 它可能与特定分子靶标或与肝功能和毒性相关的途径相互作用。

相似化合物的比较

类似化合物: 其他苯硫代酰胺,如 4-溴苯硫代酰胺,具有结构相似性。

独特之处: 4-甲氧基苯硫代酰胺的独特之处在于其功能基团的特定组合。

生物活性

4-Methoxythiobenzamide is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antiviral applications. This article reviews the available research on its biological activity, synthesis, and structure-activity relationships (SAR), highlighting key findings from various studies.

Chemical Structure and Properties

This compound belongs to the class of thioamides, characterized by the presence of a thiocarbonyl group. Its chemical structure can be represented as follows:

This compound features a methoxy group (-OCH₃) attached to the benzene ring, which influences its reactivity and biological properties.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various human cancer cell lines. A notable study evaluated its activity against breast and colon cancer cell lines, revealing IC₅₀ values ranging from 10 to 30 μM for certain derivatives synthesized from it . The structure-activity relationship indicated that modifications at specific positions on the thiazole ring could enhance selectivity and potency against cancer cells.

| Compound | Cancer Cell Line | IC₅₀ (μM) |

|---|---|---|

| 2d | BT-474 | 30 |

| 2e | MDA-MB-231 | 20 |

| 2f | HTC-116 | >100 |

These findings suggest that further optimization of this compound derivatives could lead to more effective anticancer agents.

Antiviral Activity

In addition to its anticancer properties, this compound has been investigated for its antiviral activity. It was included in a series of compounds tested against the Ebola virus and Marburg virus. Although specific data on this compound's efficacy were not highlighted in the studies, related compounds showed promising results with EC₅₀ values below 10 μM . This indicates a potential for further research into its application as an antiviral agent.

The biological activity of this compound is thought to be linked to its ability to release reactive sulfur species, such as hydrogen sulfide (H₂S), when activated by cellular thiols. This release has been shown to induce cytotoxic effects in cancer cells by promoting apoptosis . The compound's stability towards common biological nucleophiles suggests that it may selectively target specific pathways within cells.

Case Studies and Research Findings

Several case studies have explored the synthesis and biological evaluation of derivatives of this compound:

- Cytotoxicity Studies : A series of derivatives were synthesized and tested for their anticancer properties. Compounds with additional functional groups showed varied activity against different cancer cell lines, indicating that structural modifications can significantly influence efficacy .

- Antiviral Testing : While direct studies on this compound were limited, related compounds demonstrated effective inhibition of filovirus entry, suggesting potential applications in viral therapies .

- Mechanistic Insights : Research indicated that the activation of thioamide-based donors like this compound could lead to enhanced H₂S release under physiological conditions, contributing to its biological effects .

属性

IUPAC Name |

4-methoxybenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c1-10-7-4-2-6(3-5-7)8(9)11/h2-5H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKWVTPKUHJOVTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178296 | |

| Record name | Benzenecarbothioamide, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2362-64-3 | |

| Record name | 4-Methoxybenzenecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2362-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenecarbothioamide, 4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002362643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenecarbothioamide, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What was the main finding of the research paper regarding the reaction of 4-Methoxythiobenzamide with a brominated benzolactone/lactam?

A: The research paper [] investigated the reaction of a specific brominated benzolactone/lactam compound with this compound and thiourea. Instead of the expected Eschenmoser coupling reaction, the researchers observed an unexpected ring transformation in the case of this compound and dimerization with thiourea. This highlights the potential for this compound to participate in diverse and unexpected reactions depending on the specific substrate and reaction conditions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。